5-Bromo-2',3',5'-tri-O-acetyluridine
Overview
Description
5-Bromo-2',3',5'-tri-O-acetyluridine, also known as this compound, is a useful research compound. Its molecular formula is C15H17BrN2O9 and its molecular weight is 449.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
It is used in the synthesis of 6-substituted uridines, like 6-formyl-2',3'-O-isopropylidene-5'-O-trityl uridines (Rosenthal & Dodd, 1980).
The compound is employed for selective C8-metalation of purine nucleosides through oxidative addition (Kampert et al., 2018).
It aids in obtaining 5'-unblocked dinucleoside phosphate in high yields, which is crucial in nucleic acid research (Reese & Skone, 1985).
The compound is integral in the synthesis of novel C2-symmetric 2,2'-bipyridines derived from glucose (Peterson & Dalley, 1996).
It is used for detecting low levels of DNA replication in vitro, which is significant in cellular biology and genetics (Gratzner, 1982).
5-Bromo-2',3',5'-tri-O-acetyluridine plays a role in studying the reactivity of bromine atoms in brominated pyridines (Hertog et al., 1948).
It is also used in synthesizing uridine 5'-deoxy and 2',5'-dideoxy derivatives, which are important in the study of nucleosides and nucleotides (Hein et al., 1976).
Tritiated 5-bromo-2'-deoxyuridine is a precursor for synthesizing nuclear and mitochondrial DNA in vivo in rat liver, which is crucial in understanding DNA replication (Gross & Rabinowitz, 1969).
It is used for quantifying cell turnover kinetics in vivo, enabling assessments of cell turnover dynamics (Bonhoeffer et al., 2000).
The compound has been used to detect DNA synthesis in cells using an immunocytochemical method (van Furth & Van Zwet, 1988).
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2’,3’,5’-tri-O-acetyluridine is indolent lymphoid malignancies . These are a group of slow-growing lymphomas, a type of cancer that originates in the cells of the immune system .
Mode of Action
5-Bromo-2’,3’,5’-tri-O-acetyluridine is a purine nucleoside analog . It interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . This means it interferes with the replication of cancer cells and triggers their programmed cell death .
Biochemical Pathways
The compound affects the biochemical pathways involved in DNA synthesis and apoptosis . By inhibiting DNA synthesis, it prevents the cancer cells from replicating. By inducing apoptosis, it triggers the self-destruction of these cells .
Result of Action
The result of the action of 5-Bromo-2’,3’,5’-tri-O-acetyluridine is the inhibition of the growth of indolent lymphoid malignancies . This is achieved through the disruption of DNA synthesis and the induction of apoptosis in the cancer cells .
Safety and Hazards
For safety, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, prevent further spillage or leakage if it is safe to do so . Do not let the chemical enter drains .
Biochemical Analysis
Biochemical Properties
5-Bromo-2’,3’,5’-tri-O-acetyluridine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .
Cellular Effects
5-Bromo-2’,3’,5’-tri-O-acetyluridine has significant effects on various types of cells and cellular processes . It influences cell function by inhibiting DNA synthesis and inducing apoptosis .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2’,3’,5’-tri-O-acetyluridine involves its binding interactions with biomolecules, inhibition of enzymes involved in DNA synthesis, and changes in gene expression that lead to apoptosis .
Properties
IUPAC Name |
[3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O9/c1-6(19)24-5-10-11(25-7(2)20)12(26-8(3)21)14(27-10)18-4-9(16)13(22)17-15(18)23/h4,10-12,14H,5H2,1-3H3,(H,17,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWGEZUVGHETAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400903 | |
Record name | Uridine, 5-bromo-,2',3',5'-triacetate (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105659-32-3 | |
Record name | Uridine, 5-bromo-,2',3',5'-triacetate (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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